Enhanced Hydrogen-Bond Acceptor Capacity Relative to Des-Ethylamino and Des-Methyl Analogues for Target Chemotype Validation
The target compound possesses five hydrogen-bond acceptors (HBA = 5), exceeding 2-(ethylamino)-2-methylpropanoic acid (HBA = 3) by two and 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (HBA = 4) by one [1]. This difference arises from the combined carbonyl and amide oxygen atoms on the succinimido ring plus the carboxylic acid group. For structure-activity relationship (SAR) studies targeting binding sites requiring extensive hydrogen-bond networks, this increased acceptor count provides a measurable differentiation that cannot be replicated by simpler analogs.
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 |
| Comparator Or Baseline | 2-(Ethylamino)-2-methylpropanoic acid: 3; 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid: 4 |
| Quantified Difference | +2 vs. 2-(ethylamino)-2-methylpropanoic acid; +1 vs. 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
| Conditions | Values computed by Cactvs 3.4.6.11 and Cactvs 3.4.8.24 algorithms (PubChem 2021/2025 releases) based on 2D molecular structure |
Why This Matters
Higher hydrogen-bond acceptor count enables more diverse polar interactions with biological targets, supporting lead optimization efforts where specific hydrogen-bond patterns are critical for potency.
- [1] PubChem Compound Summary for CID 61923455 (target), CID 23346834 (2-(ethylamino)-2-methylpropanoic acid), and CID 245861 (3-(2,5-dioxopyrrolidin-1-yl)propanoic acid). Computed Properties: Hydrogen Bond Acceptor Count. National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed May 2026. View Source
